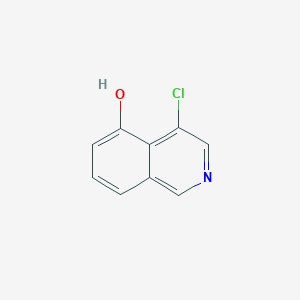
4-Chloroisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neurotoxicity and Repurposing for Cancer Therapy : 5-Chloro-7-iodo-quinolin-8-ol (Clioquinol), a halogenated 8-hydroxyquinoline, was initially used as an anti-parasitic agent but withdrawn due to neurotoxicity. Recent studies show its potential in cancer therapy and Alzheimer's disease treatment due to its ability to inhibit proteasome function and bind copper to dissolve beta-amyloid plaques (Mao & Schimmer, 2008).
Synthesis and Antimicrobial Activity : A novel ligand synthesized from 8-hydroxyquinolines showed in vitro antimicrobial activity against various bacterial strains and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Antimalarial Properties and Repurposing : Chloroquine, a derivative of 4-aminoquinoline, is well-known for its antimalarial effects. Research on chloroquine and its derivatives has expanded to include their potential applications in managing various infectious and noninfectious diseases (Njaria et al., 2015).
Antidepressant Activity : Certain 4-chloroisoquinolin derivatives have demonstrated potential antidepressant activity, comparable to existing medications like imipramine (Houlihan et al., 1983).
Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has shown good antituberculosis activity, including against multidrug-resistant isolates, suggesting its potential as an antituberculosis agent (Hongmanee et al., 2006).
Cancer Therapy Sensitization : Chloroquine derivatives can sensitize cancer cells to chemotherapy, enhancing the efficacy of tumor cell killing. This suggests a role for these compounds in cancer therapy, particularly in combination with other treatments (Maycotte et al., 2012).
Synthesis as Precursors for Anticancer Agents : 4-Chloroquinolines serve as key synthetic precursors for various therapeutic agents including anticancer, anti-malarial, and antiviral drugs, highlighting their importance in drug synthesis (Mao et al., 2014).
PARP Inhibition for Disease Therapy : 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of the poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline, shows potential in treating various diseases, including ischemic disorders and inflammatory conditions, by modulating gene expression (Threadgill, 2015).
properties
IUPAC Name |
4-chloroisoquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLPLYJHZKYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

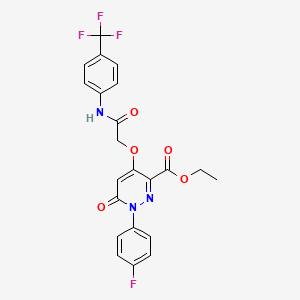
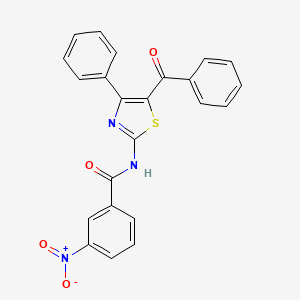
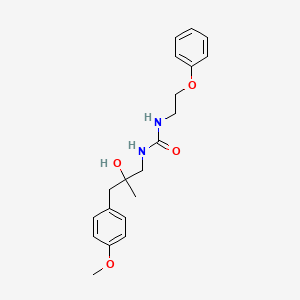
![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)
![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)
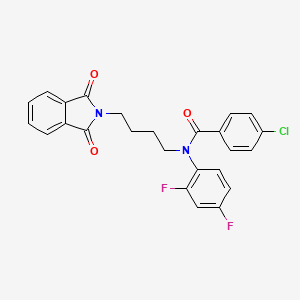
![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2404761.png)
![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)
![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)
![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)